Cas no 2640973-98-2 (2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine)
![2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine structure](https://ja.kuujia.com/scimg/cas/2640973-98-2x500.png)
2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine 化学的及び物理的性質
名前と識別子
-
- 2640973-98-2
- F6764-1304
- 2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine
- AKOS040727039
- 2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine
-
- インチ: 1S/C18H18N4O2/c1-12-11-16(21-24-12)18(23)22-9-6-13(7-10-22)15-5-4-14-3-2-8-19-17(14)20-15/h2-5,8,11,13H,6-7,9-10H2,1H3
- InChIKey: NNIZKOTZFUOVPP-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C(C)ON=1)N1CCC(C2C=CC3=CC=CN=C3N=2)CC1
計算された属性
- せいみつぶんしりょう: 322.14297583g/mol
- どういたいしつりょう: 322.14297583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 452
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 72.1Ų
2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6764-1304-10μmol |
2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine |
2640973-98-2 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6764-1304-20mg |
2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine |
2640973-98-2 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6764-1304-100mg |
2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine |
2640973-98-2 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6764-1304-3mg |
2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine |
2640973-98-2 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6764-1304-2μmol |
2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine |
2640973-98-2 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6764-1304-5μmol |
2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine |
2640973-98-2 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6764-1304-4mg |
2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine |
2640973-98-2 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6764-1304-50mg |
2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine |
2640973-98-2 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6764-1304-2mg |
2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine |
2640973-98-2 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6764-1304-5mg |
2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine |
2640973-98-2 | 5mg |
$103.5 | 2023-09-07 |
2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine 関連文献
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridineに関する追加情報
Introduction to 2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine (CAS No. 2640973-98-2)
2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2640973-98-2, represents a fascinating intersection of structural complexity and biological activity. Its molecular framework integrates multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and therapeutic development.
The structure of 2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine comprises a central naphthyridine core, which is a biologically relevant heterocyclic system known for its versatility in medicinal chemistry. The naphthyridine scaffold is flanked by a piperidine moiety at the 4-position and an acylated 5-methyl-1,2-oxazole group at the 1-position. This particular arrangement of functional groups creates a rich chemical space for interaction with biological targets, such as enzymes and receptors.
In recent years, there has been growing interest in naphthyridine derivatives due to their demonstrated efficacy in various therapeutic areas. The 5-methyl-1,2-oxazole moiety, in particular, has been shown to enhance binding affinity and selectivity when incorporated into drug-like molecules. This functional group contributes to the compound's potential as an inhibitor or modulator of key biological pathways. The piperidine ring further enhances solubility and metabolic stability, making it an attractive component for oral administration.
The synthesis of 2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves multi-step organic transformations that require precise control over reaction conditions and reagent selection. The introduction of the 5-methyl-1,2-oxazole group via carbonylation reactions followed by nucleophilic substitution at the piperidine ring represents a sophisticated synthetic strategy. Advances in catalytic methods have enabled more efficient and scalable production of this compound, facilitating its incorporation into preclinical and clinical studies.
One of the most compelling aspects of this compound is its potential as a scaffold for developing novel therapeutics. The combination of the naphthyridine, piperidine, and 5-methyl-1,2-oxazole moieties provides multiple opportunities for structural optimization. Computational modeling and high-throughput screening have been employed to identify analogs with improved pharmacokinetic properties and target engagement. These approaches are essential for translating laboratory findings into viable drug candidates.
Recent research has highlighted the biological activity of naphthyridine derivatives in modulating inflammatory pathways and cancer-related signaling networks. The unique structural features of 2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine suggest that it may exhibit similar effects. Preclinical studies have demonstrated that compounds with similar scaffolds can inhibit key enzymes involved in tumor growth and metastasis. Additionally, their ability to cross the blood-brain barrier makes them candidates for treating neurological disorders.
The role of 5-methyl-1,2-oxazole in enhancing biological activity has been well-documented in various publications. This moiety is known to improve binding interactions by forming hydrogen bonds with polar residues in protein targets. Such interactions are critical for achieving high affinity and selectivity in drug design. The acylated form of the oxazole group in our compound further increases its potential as a pharmacophore by introducing additional binding pockets.
The piperidine ring contributes to the overall physicochemical properties of the molecule. It enhances solubility in both aqueous and organic solvents while maintaining metabolic stability. These characteristics are crucial for drug formulation and delivery systems. Furthermore, piperidine derivatives are known to exhibit good oral bioavailability, making them suitable for therapeutic applications.
In conclusion,2-[1-(5-Methyl-1,2-oxazole)-3-carbonyl)piperidinyl]-4]-substituted 8-naphthyridines have emerged as valuable tools in pharmaceutical research due to their structural complexity and biological potential. The specific arrangement of functional groups in this compound creates multiple opportunities for therapeutic intervention across various disease states. Continued investigation into its mechanisms of action will likely uncover new avenues for drug development.
2640973-98-2 (2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine) 関連製品
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